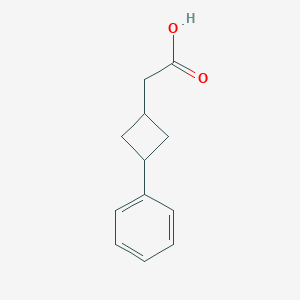
2-(3-Phenylcyclobutyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenylcyclobutyl)acetic acid is a chemical compound with the CAS Number: 1699479-98-5 . It has a molecular weight of 190.24 and its IUPAC name is 2-(3-phenylcyclobutyl)acetic acid . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for 2-(3-Phenylcyclobutyl)acetic acid is 1S/C12H14O2/c13-12(14)8-9-6-11(7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(3-Phenylcyclobutyl)acetic acid is a powder . It has a molecular weight of 190.24 and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Coordination Chemistry and Medical Applications
- Complexes with Tetraazacycles : A study by Lukeš et al. (2001) compared the complexing properties of cyclen and cyclam derivatives containing acetic acid pendant arms with their methylphosphonic or methylphosphinic acid analogues. This research is significant for medical applications, particularly in the context of complexes with copper and lanthanides used in medicine. The study highlighted how the basicity of amine groups and the macrocyclic effect influence the stability constants of these complexes, with implications for MRI applications due to the coordination properties of lanthanide(III) complexes (Lukeš, I., Kotek, J., Vojtisek, P., & Hermann, P., 2001).
Antimicrobial Evaluation
- Pyrazole Derivatives Synthesis : Sharshira and Hamada (2012) reported on the synthesis of pyrazole derivatives involving reactions with acetic acid, demonstrating moderate antimicrobial activity against various bacteria and fungi. This research exemplifies the application of acetic acid derivatives in developing new antimicrobial agents (Sharshira, E., & Hamada, N. M., 2012).
Chemical Synthesis and Catalysis
- Hydrophenylation of Alkynes : Zeng and Hua (2008) explored the catalytic activity of PdCl2(PPh3)2 in the hydrophenylation of alkynes using sodium tetraphenylborate in an acetic acid aqueous solution. This study showcases the application of acetic acid in facilitating catalytic reactions for the synthesis of phenyl alkenes under mild conditions, contributing to advancements in organic synthesis techniques (Zeng, H., & Hua, R., 2008).
Anticancer Studies
- Metal Complexes with Diclofenac and Phenanthroline : A study by Shah et al. (2019) prepared alkali metal complexes involving diclofenac (a derivative of acetic acid) and phenanthroline, evaluating their structures and anticancer activity. These complexes showed promising antibacterial and anticancer activities, suggesting potential applications in medical treatments (Shah, S. R., Shah, Z., Khan, A., Ahmed, A., Sohani, Hussain, J., Csuk, R., Anwar, M., & Al-Harrasi, A., 2019).
Safety And Hazards
The safety information for 2-(3-Phenylcyclobutyl)acetic acid includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Propriétés
IUPAC Name |
2-(3-phenylcyclobutyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-9-6-11(7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIVKTBRLNDZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenylcyclobutyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

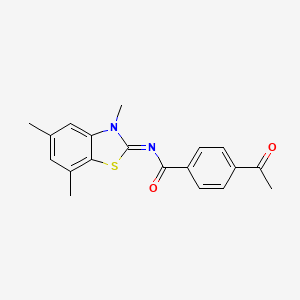
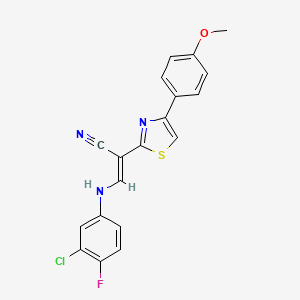
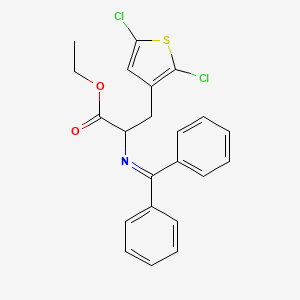

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2840865.png)
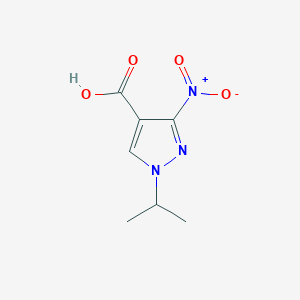
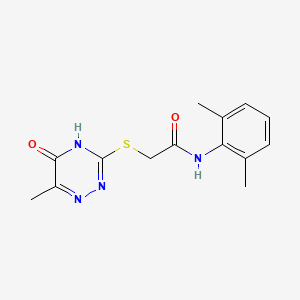
![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)

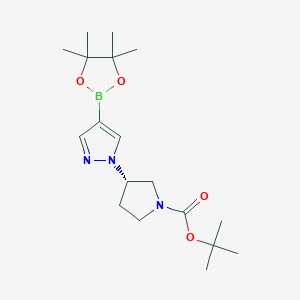

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2840876.png)
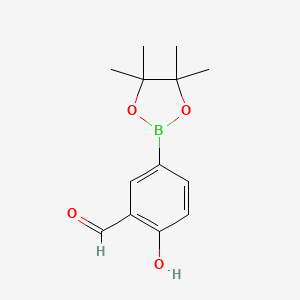
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2840880.png)